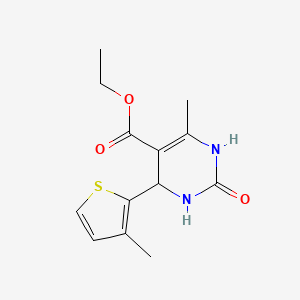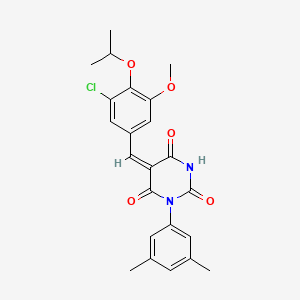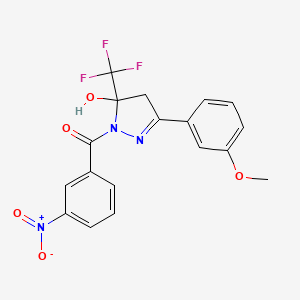
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide, also known as CTDPX, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide selectively inhibits the activity of a protein kinase called CTD kinase-like factor (CLK), which is involved in the regulation of mRNA processing. By inhibiting CLK, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide can alter the splicing of specific genes, leading to changes in gene expression and potentially providing insights into the function of these genes.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide can alter the splicing of specific genes in cells, leading to changes in gene expression. It has also been shown to have anti-proliferative effects in cancer cells, potentially making it useful in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide is its selectivity for CLK, which allows for the specific inhibition of this kinase without affecting other cellular processes. However, one limitation is that its effects on gene splicing may be cell-type specific, making it important to carefully choose the cell lines used in experiments.
Orientations Futures
There are several potential future directions for research involving 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide. One area of interest is in studying its effects on gene splicing in different cell types and under different conditions. Additionally, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide may have potential therapeutic applications in cancer research, and further studies could explore its anti-proliferative effects in more detail. Finally, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide could be used in combination with other compounds to study the interactions between different signaling pathways in cells.
Méthodes De Synthèse
The synthesis method for 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide involves multiple steps, including the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with tetrahydro-2-furanmethanol to form the corresponding ester, which is then hydrolyzed to form the carboxylic acid. Finally, the carboxylic acid is reacted with N,N-dimethylformamide dimethyl acetal to form 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide.
Applications De Recherche Scientifique
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, making it useful in studying the function of this kinase in various biological processes.
Propriétés
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZJBIFOVUGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4923758.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)



![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![ethyl 7-bromo-4,10-bis(2-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)